c-Met Kinase Inhibition: Potency Benchmarking Against Clinical-Stage Comparators
D6808 inhibits recombinant c-Met kinase with an IC50 of 2.9 nM [1]. This potency positions D6808 between the highly potent capmatinib (IC50 0.13 nM) [2] and the clinically approved tepotinib (IC50 3–4 nM) [3], savolitinib (IC50 5 nM) , and crizotinib (IC50 8–11 nM) [4]. While D6808 is not the most potent biochemical inhibitor, its macrocyclic scaffold confers selectivity advantages not captured by potency alone.
| Evidence Dimension | c-Met kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | Capmatinib: 0.13 nM; Tepotinib: 3–4 nM; Savolitinib: 5 nM; Crizotinib: 8–11 nM |
| Quantified Difference | D6808 is ~22-fold less potent than capmatinib but ~1.0–1.7× more potent than tepotinib, ~1.7× more potent than savolitinib, and ~2.8–3.8× more potent than crizotinib. |
| Conditions | Recombinant c-Met kinase domain, ATP-competitive binding assay |
Why This Matters
For research requiring potent c-Met inhibition without the extreme potency of capmatinib (which may mask subtle signaling effects), D6808 offers an intermediate potency benchmark coupled with superior selectivity.
- [1] Wang, C., Li, J., Qu, L., Tang, X., Song, X., Yang, F., Chen, X., Lin, Q., Lin, W., Zhou, Y., Tu, Z., Chen, Y., Zhang, Z., & Lu, X. (2022). Discovery of D6808, a Highly Selective and Potent Macrocyclic c-Met Inhibitor for Gastric Cancer Harboring MET Gene Alteration Treatment. Journal of Medicinal Chemistry, 65(22), 15140–15164. View Source
- [2] MedChemExpress. Capmatinib (INC280; INCB28060) Product Datasheet. View Source
- [3] MedChemExpress. Tepotinib (EMD-1214063) Product Datasheet. View Source
- [4] MedChemExpress. Crizotinib (PF-02341066) Product Datasheet. View Source
